2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline
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Overview
Description
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butylphenyl group and a pyrrolidinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and pyrrolidinyl groups, resulting in different chemical and biological properties.
4-(1-Pyrrolidinyl)quinoline: Similar structure but without the tert-butylphenyl group, leading to variations in reactivity and activity.
2-(4-Tert-butylphenyl)quinoline: Similar structure but without the pyrrolidinyl group, affecting its overall properties.
Uniqueness
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline is unique due to the presence of both the tert-butylphenyl and pyrrolidinyl groups, which may enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
CAS No. |
853310-65-3 |
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Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C23H26N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
InChI Key |
GNNNBBKULVIHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4 |
Origin of Product |
United States |
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